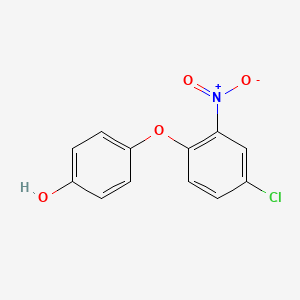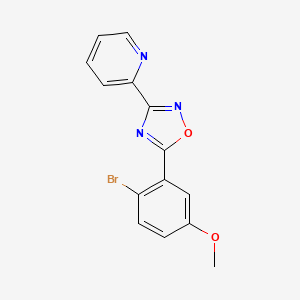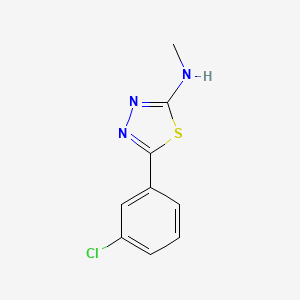![molecular formula C8H12N2S B8728345 2-[[(pyridin-3-yl)methyl]thio]ethanamine CAS No. 55272-88-3](/img/structure/B8728345.png)
2-[[(pyridin-3-yl)methyl]thio]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(pyridin-3-yl)methyl]thio]ethanamine is a chemical compound that features a pyridine ring attached to an ethanamine group via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(pyridin-3-yl)methyl]thio]ethanamine typically involves the reaction of pyridine-3-methanethiol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[[(pyridin-3-yl)methyl]thio]ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The ethanamine group can participate in substitution reactions with electrophiles, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-[[(pyridin-3-yl)methyl]thio]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[[(pyridin-3-yl)methyl]thio]ethanamine involves its interaction with molecular targets through its functional groups. The pyridine ring can engage in π-π stacking interactions, while the ethanamine group can form hydrogen bonds with target molecules. The sulfanyl linkage provides flexibility and can participate in redox reactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethan-1-amine: Similar structure but with the pyridine ring attached at the 2-position.
3-(2-Aminoethyl)pyridine: Another isomer with the aminoethyl group attached at the 3-position of the pyridine ring.
2-(3-Pyridyl)ethylamine: A compound with a similar backbone but different functional group positioning.
Uniqueness
2-[[(pyridin-3-yl)methyl]thio]ethanamine is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical properties and reactivity compared to its analogs. This feature makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
55272-88-3 |
|---|---|
Molecular Formula |
C8H12N2S |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C8H12N2S/c9-3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6H,3,5,7,9H2 |
InChI Key |
NAIGAQQUVFYXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CSCCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-Amino-6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B8728273.png)
![3-{[(6-Bromohexyl)oxy]methyl}-3-ethyloxetane](/img/structure/B8728280.png)
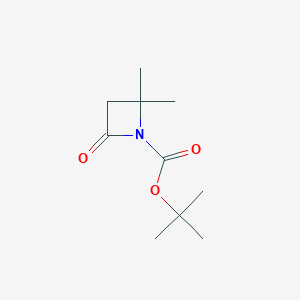
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B8728290.png)
![tert-Butyl ((1H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate](/img/structure/B8728298.png)
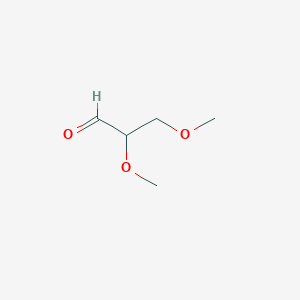

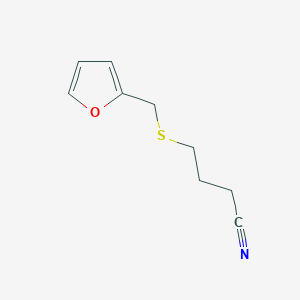
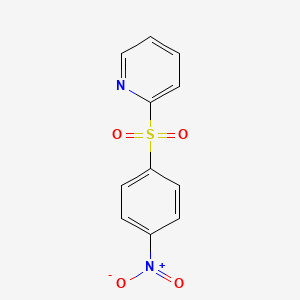
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B8728321.png)
